Urea, N,N-dichloro-N',N'-dimethyl-

Description

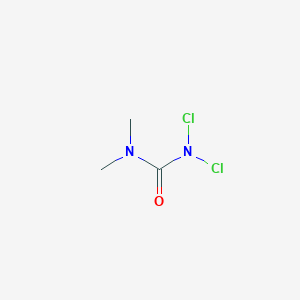

Urea, N,N-dichloro-N',N'-dimethyl- (chemical formula: C₃H₆Cl₂N₂O) is a substituted urea derivative featuring two chlorine atoms and two methyl groups attached to the nitrogen atoms of the urea backbone. Substituted ureas are widely recognized for their role in inhibiting photosynthesis by targeting the D1 protein in plant chloroplasts . The dichloro and dimethyl groups enhance lipophilicity, improving membrane penetration and bioactivity in target organisms.

Properties

CAS No. |

56751-23-6 |

|---|---|

Molecular Formula |

C3H6Cl2N2O |

Molecular Weight |

157.00 g/mol |

IUPAC Name |

1,1-dichloro-3,3-dimethylurea |

InChI |

InChI=1S/C3H6Cl2N2O/c1-6(2)3(8)7(4)5/h1-2H3 |

InChI Key |

RSRRIQLNAWPWCJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Dimethylation of Urea

The foundational step involves converting urea to N,N-dimethylurea. Source details a solvent-free reaction between urea and excess dimethylamine (2:1 molar ratio) under autogenous pressure (450 psig) at 125–130°C. This method achieves >95% conversion in <1 hour, yielding crystalline N,N-dimethylurea (m.p. 181–183°C) with minimal byproducts like biuret.

Key reaction:

$$

\text{Urea} + 2 \, (\text{CH}3)2\text{NH} \xrightarrow{125-130^\circ \text{C}} \text{N,N-Dimethylurea} + \text{NH}_3 \uparrow

$$

Dichlorination of N,N-Dimethylurea

Chlorination is achieved using hypochlorous acid (HOCl) or N-chlorourea , as demonstrated in Source . In a typical procedure, N,N-dimethylurea reacts with chlorine gas (Cl₂) in aqueous HCl at 0–45°C. Urea acts as a selectivity enhancer, minimizing dichloro byproduct formation (<2%). The product is extracted with chloroform, yielding N,N-dichloro-N',N'-dimethylurea with 92–98% purity.

Alternative chlorinating agents like thionyl chloride (SOCl₂) in non-polar solvents (e.g., dichloromethane) at 20–50°C are also effective, though they require careful pH control (pH ≈ 2) to prevent decomposition.

One-Pot Synthesis Using Trichloromethyl Carbonate

Source describes a scalable method using bis(trichloromethyl) carbonate (triphosgene) with dimethylamine in toluene. At 0–50°C, triphosgene reacts with dimethylamine to form an intermediate isocyanate, which subsequently reacts with a second equivalent of dimethylamine to yield the dichlorinated product. This method avoids phosgene gas and achieves 89–92% yield after extraction.

Reaction pathway:

$$

(\text{Cl}3\text{CO})2\text{CO} + 2 \, (\text{CH}3)2\text{NH} \rightarrow \text{N,N-Dichloro-N',N'-dimethylurea} + 3 \, \text{HCl} \uparrow

$$

Catalyst-Free Aqueous Synthesis

Source reports a green chemistry approach using potassium isocyanate (KOCN) and dimethylamine hydrochloride in water. The reaction proceeds at room temperature via nucleophilic addition, forming N,N-dimethylurea, which is then chlorinated in situ with Cl₂ gas. This method eliminates organic solvents and achieves 74–89% yield with high purity.

Comparative Analysis of Methods

Critical Challenges and Solutions

- Over-Chlorination : Excess Cl₂ or elevated temperatures promote dichloro byproducts. Source mitigates this using urea as a buffering agent, maintaining Cl₂ stoichiometry.

- Purification : Crystallization from water or ethanol removes unreacted dimethylamine and salts, as noted in Source and Source .

- Solvent Selection : Non-polar solvents (toluene, dichloromethane) improve reaction homogeneity, while aqueous systems simplify waste management.

Industrial-Scale Considerations

Source highlights the importance of continuous flow reactors for large-scale production, ensuring consistent temperature and pressure control during chlorination. Source emphasizes solvent recycling (e.g., ethylene dichloride) to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N-dichloro-N’,N’-dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of Urea, N,N-dichloro-N’,N’-dimethyl- include phenyliodine diacetate, ammonia, and various amines . These reactions are typically carried out under mild conditions, often in aqueous media to enhance selectivity and yield .

Major Products Formed

The major products formed from the reactions of Urea, N,N-dichloro-N’,N’-dimethyl- depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various N-substituted ureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Urea, N,N-dichloro-N’,N’-dimethyl- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to produce various urea derivatives.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N,N-dichloro-N’,N’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with various substrates. The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N,N-dichloro-N',N'-dimethyl urea and related compounds:

- Key Observations: Chlorine vs. Methyl Substitution: Chlorine atoms in diuron and chlorotoluron enhance herbicidal activity by increasing electron-withdrawing effects and lipophilicity, enabling stronger binding to PSII proteins . In contrast, N,N’-dimethyl urea lacks Cl and is non-toxic, serving as an industrial intermediate . Aryl vs. Alkyl Groups: Aryl-substituted ureas (e.g., diuron) exhibit higher environmental persistence and selective toxicity compared to alkyl-substituted analogs due to aromatic ring stabilization .

Physicochemical Properties

Thermodynamics :

- N,N’-Dimethyl urea : Sublimation enthalpy = 98.5 kJ/mol; vapor pressure = 0.12 Pa at 25°C .

- Diuron : Lower volatility (vapor pressure = 1.1 × 10⁻⁵ Pa) due to aromatic Cl substituents .

- Inference for N,N-dichloro-N',N'-dimethyl urea : The presence of Cl atoms would likely reduce vapor pressure compared to N,N’-dimethyl urea but increase solubility in organic solvents.

Stability :

Toxicity and Environmental Impact

- Diuron: Chronic exposure linked to aquatic toxicity (EC₅₀ = 0.1 mg/L for algae) and carcinogenicity in mammals .

- N,N’-Dimethyl urea : Low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but may cause kidney damage with prolonged exposure .

- N,N-dichloro-N',N'-dimethyl urea : Predicted to have higher ecotoxicity due to Cl substituents, necessitating stringent handling protocols.

Q & A

Q. What are the optimal synthetic routes for preparing Urea, N,N-dichloro-N',N'-dimethyl- in laboratory settings?

The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 3,4-dichloroaniline with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or dimethylformamide are used, with reaction temperatures maintained at 0–5°C to minimize side reactions. Post-synthesis purification typically employs recrystallization from ethanol or column chromatography .

Key Data :

- Yield: ~65–75% under optimized conditions.

- Purity: ≥95% (confirmed by HPLC or NMR).

Q. How can the structure of Urea, N,N-dichloro-N',N'-dimethyl- be validated experimentally?

Structural confirmation requires a combination of:

- NMR Spectroscopy : H NMR shows characteristic peaks for dimethyl groups (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.6 ppm). C NMR confirms urea carbonyl at ~155 ppm .

- Mass Spectrometry : ESI-MS or EI-MS reveals the molecular ion peak at m/z 249.1 (CHClNO) .

- X-ray Crystallography : For absolute configuration, single-crystal diffraction data resolve the planar urea core and substituent geometry .

Q. What are the primary physicochemical properties critical for experimental design?

Key properties include:

- Solubility : Limited in water (0.1 mg/mL at 25°C), soluble in polar aprotic solvents (DMF, DMSO).

- Thermal Stability : Decomposes at ~220°C (DSC data) .

- LogP : ~2.8 (predictive of moderate lipophilicity) .

Advanced Research Questions

Q. How does the electronic environment of the urea core influence reactivity in substitution reactions?

The electron-withdrawing dichlorophenyl group activates the urea carbonyl toward nucleophilic attack. Computational studies (DFT) show partial positive charge localization on the carbonyl carbon, facilitating reactions with amines or thiols. Substituent effects are quantified via Hammett constants (σ~para~ = +0.23 for dichloro groups) .

Example Reaction :

- Reaction with benzylamine yields N,N-dimethyl-N'-(3,4-dichlorophenyl)-N'-benzylurea (85% yield, confirmed by H NMR) .

Q. What contradictions exist in reported thermodynamic data, and how can they be resolved?

Discrepancies in enthalpy of formation (ΔfH°) arise from differing experimental methods:

Q. What are the methodological challenges in studying its coordination chemistry?

The compound acts as a neutral ligand, binding to transition metals via the urea oxygen. Challenges include:

- Weak Metal Affinity : Competes with stronger donors (e.g., pyridine derivatives).

- Steric Hindrance : Dimethyl groups limit access to the binding site. Solutions: Use soft metals (e.g., Cd) and design Schiff base ligands to enhance stability, as demonstrated in cadmium complexes with distorted square-pyramidal geometry .

Research Tools & Comparative Analysis

Q. How does Urea, N,N-dichloro-N',N'-dimethyl- compare to analogs like N,N-dimethyl-N'-(3-chlorophenyl)urea?

| Property | N,N-dichloro-N',N'-dimethyl- | N,N-dimethyl-N'-(3-chlorophenyl)- |

|---|---|---|

| Cl Substituents | 3,4-dichloro | 3-chloro |

| LogP | 2.8 | 2.3 |

| Melting Point | 145–147°C | 132–134°C |

| Reactivity | Higher electrophilicity | Moderate |

| Structural differences impact biological activity and synthetic utility . |

Safety & Handling

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.